molecular formula C17H21N3O2 B047161 reactive blue 231 CAS No. 115682-08-1

reactive blue 231

Cat. No.: B047161
CAS No.: 115682-08-1
M. Wt: 299.37 g/mol
InChI Key: VXKCGGYPMLXZKG-UHFFFAOYSA-N
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Description

N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide is a compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an adamantane moiety, which is known for its rigidity and stability, coupled with a pyridine ring and a carbohydrazide group. These structural features contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide typically involves the condensation of adamantane-1-carbohydrazide with pyridine-4-carboxaldehyde. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:

Adamantane-1-carbohydrazide+Pyridine-4-carboxaldehydeN’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide\text{Adamantane-1-carbohydrazide} + \text{Pyridine-4-carboxaldehyde} \rightarrow \text{N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide} Adamantane-1-carbohydrazide+Pyridine-4-carboxaldehyde→N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide

Industrial Production Methods

While specific industrial production methods for N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring and the carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of new materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to effectively bind to its targets. The pyridine ring and carbohydrazide group contribute to its reactivity and ability to form hydrogen bonds, enhancing its biological activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide is unique due to the combination of the adamantane moiety with the pyridine ring and carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-15(14-1-3-18-4-2-14)19-20-16(22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKCGGYPMLXZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90317912
Record name N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49736890
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

71458-51-0, 115682-09-2
Record name NSC322038
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Reactive Blue 231
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